2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide
CAS No.:
Cat. No.: VC16297929
Molecular Formula: C16H13BrFN5OS
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrFN5OS |
|---|---|
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
| Standard InChI | InChI=1S/C16H13BrFN5OS/c17-11-6-2-4-8-13(11)20-14(24)9-25-16-22-21-15(23(16)19)10-5-1-3-7-12(10)18/h1-8H,9,19H2,(H,20,24) |
| Standard InChI Key | CZBAJEWOINGZDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₆H₁₂BrFN₅OS, with a molecular weight of 437.3 g/mol. Its IUPAC name reflects the triazole ring substituted at position 3 with a sulfanyl-acetamide bridge linking to a 2-bromophenyl group and at position 5 with a 2-fluorophenyl moiety. The SMILES notation is FC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br, illustrating the spatial arrangement of functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂BrFN₅OS |
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | 2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
| SMILES | FC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br |
| Key Structural Features | - 1,2,4-Triazole core - Electron-withdrawing 2-fluorophenyl - Electrophilic 2-bromophenyl |
The fluorine atom’s electronegativity enhances the triazole ring’s stability, while the bromine atom increases molecular polarizability, influencing solubility and reactivity.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a four-step protocol:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH, 60°C) yields the 1,2,4-triazole scaffold.
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Fluorophenyl Substitution: A Suzuki-Miyaura coupling introduces the 2-fluorophenyl group using Pd(PPh₃)₄ catalyst and K₂CO₃ in DMF at 80°C.
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Thioether Linkage: The triazole-thiol intermediate reacts with 2-bromoacetamide via nucleophilic substitution in THF, facilitated by NaH.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Critical Optimization Parameters:
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Temperature Control: Excessive heat during cyclization leads to byproducts like triazole dimers.
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Catalyst Loading: Pd(PPh₃)₄ at 5 mol% maximizes coupling efficiency without side reactions.
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Solvent Polarity: THF improves thioether formation kinetics compared to DMF.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 0.25 μg/mL) and fungi (Candida albicans: MIC = 0.5 μg/mL). Comparatively, its bromophenyl analog shows 2–4× higher efficacy than non-halogenated derivatives, attributed to enhanced membrane permeability.
Mechanism of Action
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Enzyme Inhibition: Binds to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.
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ROS Generation: Induces oxidative stress in bacterial cells, depleting glutathione reserves by 60% at 10 μM.
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine’s van der Waals radius (1.85 Å) improves target binding vs. chlorine (1.75 Å).
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Thioether Linkage: Replacing sulfur with oxygen reduces antifungal activity by 50%, highlighting the thiol group’s role in redox modulation.
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Substituent Position: 2-Fluorophenyl enhances metabolic stability compared to para-substituted analogs.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s dual antifungal/anticancer profile positions it as a candidate for combination therapies.
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Drug Delivery: Nanoencapsulation in PLGA nanoparticles improves bioavailability by 40% in rat models.
Material Science
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Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 4.2), enabling catalytic applications.
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